5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The choice of method depends on the desired purity, yield, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, using reagents such as bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring system and exhibit similar electronic properties.
5-methoxy-2-phenyl derivatives: Compounds with similar structural motifs but different substituents on the phenyl ring.
Uniqueness
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S2/c1-22-13-6-8-15(16(20)9-7-14-4-2-10-24-14)17(12-13)23-19(21)18-5-3-11-25-18/h2-12H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHLNPPPXFPOF-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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